molecular formula C23H34N2O3 B14699953 N-Dodecanoyl-L-tryptophan CAS No. 21442-81-9

N-Dodecanoyl-L-tryptophan

Cat. No.: B14699953
CAS No.: 21442-81-9
M. Wt: 386.5 g/mol
InChI Key: MTYLJFSVEPZMIY-NRFANRHFSA-N
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Description

N-Dodecanoyl-L-tryptophan is a compound that combines the amino acid L-tryptophan with a dodecanoyl group. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine. The dodecanoyl group is a 12-carbon fatty acid chain, which imparts hydrophobic characteristics to the molecule, while the L-tryptophan part contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecanoyl-L-tryptophan can be synthesized through the reaction of L-tryptophan with dodecanoyl chloride. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the acylation process. The crude product is then purified by washing with n-hexane to remove impurities. The purity of the final product is confirmed using techniques such as 1H NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and industrial-scale purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-Dodecanoyl-L-tryptophan undergoes various chemical reactions, including:

    Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents such as dimethyldioxirane.

    Substitution: The compound can participate in substitution reactions, particularly at the indole ring.

    Hydrolysis: The amide bond between the dodecanoyl group and L-tryptophan can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Dimethyldioxirane is commonly used for the selective oxidation of the indole ring.

    Substitution: Various electrophiles can be used for substitution reactions at the indole ring.

    Hydrolysis: Acidic or basic conditions are employed to hydrolyze the amide bond.

Major Products Formed

    Oxidation: Oxidation of the indole ring can lead to the formation of hydroxylated derivatives.

    Substitution: Substitution reactions can yield a variety of substituted indole derivatives.

    Hydrolysis: Hydrolysis results in the separation of the dodecanoyl group and L-tryptophan.

Scientific Research Applications

N-Dodecanoyl-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-dodecanoyl-L-tryptophan involves its interaction with lipid membranes. The dodecanoyl group allows the compound to integrate into lipid bilayers, while the tryptophan moiety can interact with proteins and other biomolecules. This dual functionality makes it useful in studying membrane dynamics and protein-lipid interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecanoyl-L-tyrosine
  • N-Dodecanoyl-L-alanine
  • N-Dodecanoyl-L-leucine

Uniqueness

N-Dodecanoyl-L-tryptophan is unique due to the presence of the indole ring in the tryptophan moiety, which imparts specific fluorescence properties and allows for detailed spectroscopic studies. This makes it particularly valuable in research involving fluorescence spectroscopy and membrane interactions .

Properties

CAS No.

21442-81-9

Molecular Formula

C23H34N2O3

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-2-(dodecanoylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C23H34N2O3/c1-2-3-4-5-6-7-8-9-10-15-22(26)25-21(23(27)28)16-18-17-24-20-14-12-11-13-19(18)20/h11-14,17,21,24H,2-10,15-16H2,1H3,(H,25,26)(H,27,28)/t21-/m0/s1

InChI Key

MTYLJFSVEPZMIY-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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